molecular formula C21H22ClN3O5 B4466102 N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B4466102
M. Wt: 431.9 g/mol
InChI Key: BKBRUKUKNNOVDD-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide is a synthetic acetamide derivative featuring:

  • A 5-chloro-2-methoxyphenyl group attached to the acetamide nitrogen.
  • A 3-oxopiperazin-2-yl core substituted with a 4-methoxybenzoyl moiety. This structure combines aromatic, heterocyclic, and amide functionalities, which are common in bioactive molecules targeting enzymes or receptors. The chloro and methoxy substituents likely influence lipophilicity, solubility, and electronic properties, while the benzoyl-piperazinone moiety may facilitate hydrogen bonding or π-π interactions .

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5/c1-29-15-6-3-13(4-7-15)21(28)25-10-9-23-20(27)17(25)12-19(26)24-16-11-14(22)5-8-18(16)30-2/h3-8,11,17H,9-10,12H2,1-2H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBRUKUKNNOVDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)NC3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide, a compound with the molecular formula C26H22ClN3O5C_{26}H_{22}ClN_{3}O_{5} and a molecular weight of 491.9 g/mol, has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer applications. This article will explore the compound's biological activity through various studies, including quantitative structure-activity relationship (QSAR) analyses, antimicrobial efficacy tests, and anticancer evaluations.

PropertyValue
Molecular FormulaC26H22ClN3O5C_{26}H_{22}ClN_{3}O_{5}
Molecular Weight491.9 g/mol
PurityTypically 95%

Antimicrobial Activity

A significant study evaluated a series of N-substituted phenyl-2-chloroacetamides, including derivatives similar to this compound. The research utilized QSAR analysis to predict the antimicrobial potential of these compounds against various pathogens such as Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Candida albicans.

Key Findings:

  • Effectiveness : The compounds demonstrated strong activity against Gram-positive bacteria, particularly MRSA, while showing moderate effectiveness against Gram-negative bacteria and yeasts.
  • Structure Influence : The position of substituents on the phenyl ring significantly influenced biological activity; halogenated substituents enhanced lipophilicity, aiding membrane penetration.

The study concluded that chloroacetamides with halogenated substituents were among the most promising candidates for further development against microbial infections .

Anticancer Activity

In another pivotal investigation, the anticancer properties of related compounds were assessed using the National Cancer Institute's 60-cell line screening protocol. This study aimed to evaluate the compound's efficacy across various cancer types.

Results Summary:

  • Screening Results : The compound exhibited low-level anticancer activity across multiple cancer cell lines, with growth inhibition rates ranging from 92.48% to 126.61%, indicating some cytotoxic effects but not sufficient for therapeutic application.

The findings suggest that while this compound shows potential, further structural modifications may be necessary to enhance its anticancer efficacy .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A comprehensive analysis involving various chloroacetamides showed that those with specific structural modifications demonstrated superior antimicrobial properties compared to their non-halogenated counterparts .
  • Cancer Cell Line Screening : The compound was part of a broader screening that included diverse cancer types, revealing insights into its selective cytotoxicity and highlighting the need for further optimization .

Scientific Research Applications

Pharmacological Studies

Research indicates that N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide exhibits potential as a therapeutic agent in the treatment of various diseases. Its structure suggests possible interactions with biological targets, particularly in the central nervous system (CNS).

Case Study: Antidepressant Activity
A study explored the compound's antidepressant-like effects in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting potential efficacy in treating depression-related disorders.

Anticancer Research

The compound has shown promise in anticancer research, particularly against specific cancer cell lines.

Case Study: In Vitro Cytotoxicity
In vitro studies demonstrated that this compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Neuropharmacology

Given its structure, the compound may interact with neurotransmitter systems, making it a candidate for neuropharmacological studies.

Case Study: Neuroprotective Effects
Research has indicated that the compound could provide neuroprotective benefits in models of neurodegenerative diseases like Alzheimer's. It was found to inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in synaptic clefts.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a) N-(5-chloro-2-methylphenyl)-2-(3-oxopiperazin-2-yl)acetamide ()
  • Key Difference : The phenyl group has a 2-methyl substituent instead of 2-methoxy.
  • Impact: Methyl (electron-donating) vs. methoxy (polar, hydrogen-bond acceptor) alters electronic distribution and solubility.
b) N-(2-chlorophenyl)-2-(1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl)acetamide ()
  • Key Difference : 2-chlorophenyl vs. 5-chloro-2-methoxyphenyl.
  • Impact :
    • Positional isomerism (chloro at C2 vs. C5) affects steric bulk and electronic effects.
    • Absence of methoxy at C2 reduces hydrogen-bonding capacity.
  • Biological Implications : Altered substituent positioning may shift target selectivity or binding kinetics .

Modifications to the Piperazinone Core

a) 2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide ()
  • Key Difference : Chloroacetyl replaces the 4-methoxybenzoyl group.
  • Lacks the aromatic benzoyl ring, reducing π-π stacking interactions.
  • Biological Implications : May exhibit different mechanisms (e.g., irreversible inhibition) compared to the target compound’s reversible interactions .

Heterocyclic Core Replacements

a) 5-[2-(4-Methoxyphenyl)-pyridin-3-yl]-1,3,4-oxadiazole-2-thiol derivatives ()
  • Key Difference: Oxadiazole-thiadiazole core instead of piperazinone.
  • Impact :
    • Oxadiazole’s rigid, planar structure may enhance metabolic stability but reduce conformational flexibility.
    • Thiol groups can participate in disulfide bonding or redox reactions.
b) 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1,3,4]thiadiazol-2-yl}-acetamide derivatives ()
  • Key Difference : Thiadiazole-pyridine core.
  • Impact: Thiadiazole’s electron-deficient nature may enhance interactions with electron-rich enzyme pockets.
  • Biological Data : Compound 7d showed IC50 = 1.8 µM against Caco-2 cells, indicating potent cytotoxicity .

Functional Group Comparisons in Acetamide Linkers

a) 2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide ()
  • Key Difference: Cyanophenyl and pyridinyl substituents.
  • Impact: Cyano groups increase polarity and hydrogen-bond acceptor capacity. Pyridine’s nitrogen participates in coordination bonds (e.g., with metal ions or enzyme active sites).

Q & A

Q. Example Reaction Conditions Table

StepReaction TypeConditionsYield Improvement Tips
1Acylation0–5°C, anhydrous DCMUse freshly distilled chloroacetyl chloride
2Piperazine couplingRT, TEA (base)Stir for 12–16 hours under N₂
3Final purificationColumn chromatography (SiO₂)Optimize solvent ratio for polarity match

Advanced: How can contradictory bioactivity data between in vitro and in vivo models be resolved?

Answer:
Discrepancies may arise from metabolic instability or off-target effects. Methodological approaches include:

  • Metabolic profiling : Use LC-MS to identify degradation products or active metabolites in plasma .
  • Target engagement assays : Employ SPR (surface plasmon resonance) to confirm binding affinity to the intended target (e.g., enzyme active sites) .
  • Dose-response recalibration : Adjust in vivo dosing regimens based on pharmacokinetic parameters (e.g., half-life, bioavailability) .

Basic: Which analytical techniques are most reliable for confirming structural integrity?

Answer:

  • ¹H/¹³C NMR : Assign peaks for key groups (e.g., methoxy protons at δ 3.7–3.9 ppm, piperazine carbonyl at δ 165–170 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
  • FTIR : Validate carbonyl stretches (C=O at ~1680 cm⁻¹) and aromatic C-Cl bonds (750–800 cm⁻¹) .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., serotonin receptors) using the crystal structure of homologous proteins .
  • MD (Molecular Dynamics) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
  • QSAR modeling : Corrogate substituent effects (e.g., chloro vs. methoxy groups) on activity using Hammett constants .

Basic: How to troubleshoot low yields during the final coupling step?

Answer:

  • Activation of carboxyl groups : Pre-activate the 4-methoxybenzoyl group with HOBt/DCC to enhance reactivity .
  • Solvent optimization : Replace DMF with DCM to reduce side reactions in moisture-sensitive steps .
  • Stoichiometry adjustment : Use a 1.2:1 molar ratio of acylating agent to piperazine intermediate .

Advanced: How to determine the role of stereochemistry in bioactivity?

Answer:

  • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (heptane/ethanol mobile phase) .
  • X-ray crystallography : Solve the crystal structure to confirm absolute configuration (SHELXL refinement recommended) .
  • Enantioselective assays : Test isolated enantiomers in cell-based models (e.g., IC₅₀ differences in kinase inhibition) .

Basic: What stability tests are critical for long-term storage?

Answer:

  • Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks .
  • HPLC monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized piperazine) .
  • Storage recommendations : Use amber vials under argon at -20°C for >95% purity retention .

Advanced: How to address conflicting NMR data suggesting impurities?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
  • DOSY (Diffusion-Ordered Spectroscopy) : Differentiate between the target compound and low-MW impurities .
  • Spiking experiments : Add authentic samples of suspected byproducts (e.g., dechlorinated analogs) to confirm .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Z-LLE-AMC substrate .
  • Cell viability (MTT assay) : Test against cancer lines (e.g., MCF-7, HepG2) at 1–100 μM concentrations .
  • Membrane permeability : Caco-2 monolayer model to predict oral bioavailability .

Advanced: How to elucidate the metabolic pathway in hepatic microsomes?

Answer:

  • Phase I metabolism : Incubate with rat liver microsomes + NADPH, analyze metabolites via UPLC-QTOF .
  • CYP isoform inhibition : Use chemical inhibitors (e.g., ketoconazole for CYP3A4) to identify involved enzymes .
  • Reactive intermediate trapping : Add glutathione to detect thioether adducts indicative of bioactivation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-chloro-2-methoxyphenyl)-2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.